molecular formula C16H13ClFN3OS B2595429 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1351644-74-0

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2595429
CAS No.: 1351644-74-0
M. Wt: 349.81
InChI Key: NOBQGVUMXDCKKX-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Mode of Action

It is known that the compound exhibits properties of fluorescence due to the presence of the benzo[d]thiazol-2-yl group . This suggests that it may interact with its targets through fluorescence mechanisms, but further studies are needed to confirm this.

Result of Action

It is known that the compound exhibits properties of fluorescence , which could potentially be used in various applications such as bioimaging or as a marker in biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the reaction of 2-aminobenzothiazole with 3-chloro-4-fluoroaniline in the presence of a suitable acylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-ylamino)-N-(3-chlorophenyl)acetamide
  • 2-(benzo[d]thiazol-2-ylamino)-N-(4-fluorophenyl)acetamide
  • 2-(benzo[d]thiazol-2-ylamino)-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS/c1-21(16-20-13-4-2-3-5-14(13)23-16)9-15(22)19-10-6-7-12(18)11(17)8-10/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBQGVUMXDCKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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